REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[CH2:5][C:6]1[NH:7][C:8](=S)[N:9]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:10]=1)[CH3:2].OO>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][C:6]1[N:7]=[CH:8][N:9]([CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH:10]=1)[CH3:2]
|
Name
|
(1-Cyclohexyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-acetic acid ethyl ester
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1NC(N(C1)C1CCCCC1)=S)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was allowed stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition the cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
The solution was carefully poured into 80 g Na2SO3 in 300 ml water and ice
|
Type
|
CONCENTRATION
|
Details
|
The slurry was concentrated
|
Type
|
ADDITION
|
Details
|
the acidic residue was treated with saturated aqueous K2CO3 and saturated aqueous NaHCO3 (pH 8)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with AcOEt (1×400 ml, 2×150 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1N=CN(C1)C1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.296 mmol | |
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |